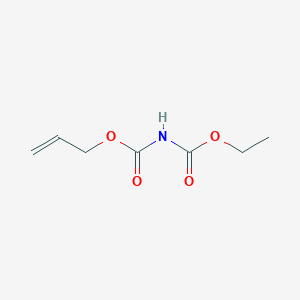

(Ethoxycarbonyl)carbamic acid allyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Ethoxycarbonyl)carbamic acid allyl ester, also known as allyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 159.17 g/mol.

Mechanism of Action

(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester acts as a nucleophile in organic reactions, and its this compound group can be easily modified to introduce other functional groups. It can also act as a protecting group for amines, where it forms a stable carbamate linkage with the amine group. This linkage can be easily cleaved under mild conditions, making it a useful protecting group in organic synthesis.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of (Ethoxycarbonyl)carbamic acid this compound ester. However, it has been reported to have low toxicity and is not considered to be a carcinogen or mutagen.

Advantages and Limitations for Lab Experiments

(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has several advantages in lab experiments. It is easy to synthesize, has low toxicity, and can be easily modified to introduce other functional groups. However, it has some limitations, such as its limited solubility in water and its sensitivity to acidic conditions.

Future Directions

There are several future directions for the use of (Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester in scientific research. One potential area of research is the synthesis of new polymers using this compound carbamate as a building block. These polymers could have potential applications in drug delivery and tissue engineering. Additionally, (Ethoxycarbonyl)carbamic acid this compound ester could be used as a reagent in the synthesis of new compounds with potential biological activity. Further research is needed to explore these potential applications.

Synthesis Methods

(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester can be synthesized through the reaction of this compound alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields (Ethoxycarbonyl)carbamic acid this compound ester, along with ethyl alcohol and hydrogen chloride as by-products.

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid (Ethoxycarbonyl)carbamic acid allyl ester ester has been extensively studied for its various applications in scientific research. It has been used as a reagent in organic synthesis, as a protecting group for amines, and as a precursor for the synthesis of other compounds. Additionally, it has been used as a building block for the synthesis of polymers, which have potential applications in drug delivery and tissue engineering.

Properties

| 188193-21-7 | |

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

prop-2-enyl N-ethoxycarbonylcarbamate |

InChI |

InChI=1S/C7H11NO4/c1-3-5-12-7(10)8-6(9)11-4-2/h3H,1,4-5H2,2H3,(H,8,9,10) |

InChI Key |

PXPGLNGTQNDSTI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)OCC=C |

Canonical SMILES |

CCOC(=O)NC(=O)OCC=C |

synonyms |

Imidodicarbonic acid, ethyl 2-propenyl ester (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)